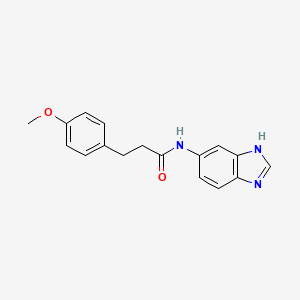

N-(1H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide

Description

N-(1H-Benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide is a benzimidazole derivative characterized by a 4-methoxyphenyl group attached to a propanamide backbone. The benzimidazole core is a heterocyclic aromatic system known for its role in medicinal chemistry, particularly in targeting enzymes and receptors due to its structural similarity to purines. The 4-methoxyphenyl substituent enhances solubility and modulates electronic properties, influencing binding affinity and pharmacokinetics.

Properties

IUPAC Name |

N-(3H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-22-14-6-2-12(3-7-14)4-9-17(21)20-13-5-8-15-16(10-13)19-11-18-15/h2-3,5-8,10-11H,4,9H2,1H3,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPJPPAOFIFYKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)N=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide typically involves the condensation of 5-amino-1H-benzimidazole with 3-(4-methoxyphenyl)propanoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure environmental compliance and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a benzimidazole ring, a propanamide group, and a methoxy-substituted phenyl group. Its molecular formula is , with a molecular weight of approximately 300.37 g/mol. The presence of these functional groups suggests diverse interactions with biological targets, making it a candidate for various therapeutic applications.

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that N-(1H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide exhibits promising anticancer properties. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HT29 (colon cancer) cells. The mechanism is believed to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against a range of pathogens. Its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways can be beneficial in developing new antibiotics.

3. Neurological Applications

Preliminary studies suggest that this compound may interact with neurotransmitter receptors, indicating potential applications in treating neurological disorders such as schizophrenia or depression. Its structural components may enhance binding affinity to dopamine or serotonin receptors .

Synthetic Routes and Industrial Applications

1. Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions: Utilizing benzimidazole derivatives and methoxy-substituted phenylpropanoic acid.

- Solvent Systems: N,N-dimethylformamide (DMF) is often used as a solvent, with catalysts such as sulfuric acid enhancing reaction efficiency.

2. Industrial Production

In an industrial context, the scalability of synthesis can be achieved through batch reactions optimized for large-scale production. Continuous flow reactors are also being explored to improve yield and reduce reaction times.

Case Study 1: Anticancer Activity Assessment

A study conducted by Bouabdallah et al. evaluated the cytotoxic potential of this compound against various cancer cell lines. Results indicated significant inhibition rates, with IC50 values comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Research by Wei et al. demonstrated the compound's effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Benzimidazole Derivatives

Benzimidazole analogs share the core structure but differ in substituents, leading to distinct properties.

| Compound Name | Structure | Key Differences | Biological Notes | Reference |

|---|---|---|---|---|

| N-[1-(4-Methoxyphenyl)-1H-Benzodiazol-5-yl]-3-Methylbenzamide | Benzimidazole with 3-methylbenzamide substituent | Methyl group instead of propanamide chain | Explored as fluorescent probes and anticancer agents due to benzodiazole photophysical properties | |

| N-(3-Chloro-4-Methylphenyl)-1-(4-(3-Cyclopentylpropanamido)Benzyl)-1H-Imidazole-4-Carboxamide | Imidazole core with chloro and cyclopentyl groups | Imidazole instead of benzimidazole; bulky substituents | Potential anti-inflammatory activity via chloro-substituted phenyl interactions |

Analysis : The benzimidazole core in the target compound may offer stronger DNA intercalation or enzyme inhibition compared to imidazole derivatives, while substituent variations (e.g., methoxy vs. methyl) alter solubility and target selectivity .

Tetrazole and Oxadiazole Derivatives

Tetrazole and oxadiazole rings are bioisosteres for carboxylic acids, influencing metabolic stability.

| Compound Name | Structure | Key Differences | Biological Notes | Reference |

|---|

Biological Activity

N-(1H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Name : this compound

- Molecular Formula : C17H17N3O2

- Molecular Weight : 295.3358 g/mol

- CAS Number : 1219566-91-2

The compound features a benzimidazole core, which is known for its ability to interact with various biological targets, including enzymes and receptors. The methoxyphenyl group may enhance binding affinity and specificity, influencing its pharmacological profile .

The mechanism of action for this compound involves several pathways:

- Enzyme Interaction : The benzimidazole component can bind to various enzymes, modulating their activity, which may lead to therapeutic effects.

- Receptor Modulation : The compound may interact with specific receptors, affecting cellular signaling pathways.

- Cytotoxic Effects : Preliminary studies indicate that this compound exhibits cytotoxicity against certain cancer cell lines, suggesting potential applications in oncology .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound:

- Cytotoxicity Assays : In vitro studies using MTT assays demonstrated that the compound induces cytotoxic effects on K562 (chronic myeloid leukemia) cells, both sensitive and resistant to imatinib (IMA). The compound triggered apoptosis as indicated by increased caspase 3/7 activity and changes in gene expression related to apoptosis (BAX, BIM, BAD) .

| Cell Line | IC50 (µM) | Apoptosis Induction | Caspase Activation |

|---|---|---|---|

| K562S | 15 | Yes | ↑ |

| K562R | 20 | Yes | ↑ |

Mechanistic Studies

Mechanistic investigations revealed that the compound's effectiveness may be attributed to its ability to disrupt cellular processes crucial for cancer cell survival. For instance, binding affinity studies using surface plasmon resonance (SPR) techniques have shown that the compound interacts with key proteins involved in cell cycle regulation and apoptosis.

Case Studies

-

Study on K562 Cells :

- Researchers evaluated the effect of this compound on K562 cell lines. Results indicated significant cytotoxicity at concentrations above 15 µM, with marked increases in apoptosis markers.

-

In Vivo Studies :

- Animal models treated with the compound showed reduced tumor growth rates compared to control groups, supporting its potential as an anticancer agent.

Q & A

Q. What are the optimal synthetic routes for N-(1H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves multi-step reactions starting from substituted benzimidazole and propanamide precursors. Key steps include:

- Coupling reactions : Amide bond formation between the benzimidazole amine and activated carboxylic acid derivatives (e.g., using coupling agents like EDC or HOBt).

- Substitution : Introduction of the 4-methoxyphenyl group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

- Critical conditions : Temperature (60–100°C), pH control (neutral to mildly acidic), and inert atmosphere (N₂/Ar) to prevent oxidation. Purification via HPLC or column chromatography ensures high purity (>95%) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and amide bond formation (e.g., carbonyl peak at ~170 ppm in ¹³C NMR) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

- X-ray crystallography : SHELXL software refines crystal structures to determine bond lengths/angles and intermolecular interactions (e.g., hydrogen bonding with the benzimidazole NH group) .

Advanced Research Questions

Q. How can researchers design assays to evaluate the biological activity of this compound, particularly its interaction with protein targets?

- Target identification : Use computational docking (e.g., AutoDock Vina) to predict binding to enzymes like kinases or proteases. The benzimidazole moiety may mimic purine bases in ATP-binding pockets .

- In vitro assays :

- Enzyme inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases).

- Cellular assays : Test cytotoxicity (MTT assay) and apoptosis markers (Annexin V) in cancer cell lines.

- Mechanistic studies : SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) quantifies binding affinity (Kd) .

Q. What strategies are recommended for analyzing contradictory data in structure-activity relationship (SAR) studies?

- Systematic substitution : Compare analogs with varied substituents (e.g., replacing methoxy with ethoxy or halogens) to isolate electronic or steric effects .

- Statistical modeling : Apply multivariate analysis (e.g., PCA or PLS) to correlate structural descriptors (logP, polar surface area) with activity trends.

- Validation : Replicate assays under standardized conditions (pH, temperature) and use positive/negative controls (e.g., known inhibitors) .

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation during drug design?

- SHELX refinement : Use SHELXL to model thermal displacement parameters and hydrogen-bonding networks. For example, the methoxyphenyl group’s orientation can influence π-π stacking with aromatic residues .

- Data interpretation : Compare experimental (X-ray) and computational (DFT) geometries to validate torsional angles and tautomeric forms of the benzimidazole ring .

Q. What methodologies are employed to study the compound’s stability under physiological conditions?

- Degradation profiling : Incubate in simulated gastric fluid (pH 2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS over 24–72 hours.

- Metabolite identification : Use liver microsomes or hepatocytes to detect Phase I/II metabolites (e.g., O-demethylation of the methoxyphenyl group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.